3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-
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Overview
Description
3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is a synthetic compound that belongs to the quinolone class of antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are commonly used in the treatment of various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- typically involves multiple steps, including:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of substituents: The bromine, cyclopropyl, dimethylpiperazinyl, and fluoro groups are introduced through various substitution reactions, often involving halogenation, alkylation, and nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions may target the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions with halogen atoms.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce hydroxyquinolines.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology
In biological research, it may be used to study the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine
As a quinolone antibiotic, it is used to treat bacterial infections, particularly those caused by Gram-negative bacteria.
Industry
In the pharmaceutical industry, it is used in the development and production of antibacterial drugs.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This leads to the disruption of bacterial DNA processes and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Norfloxacin: A quinolone used primarily for urinary tract infections.
Uniqueness
3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is unique due to its specific substituents, which may confer unique pharmacokinetic properties and antibacterial activity compared to other quinolones.
Properties
CAS No. |
182868-38-8 |
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Molecular Formula |
C19H21BrFN3O3 |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
8-bromo-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H21BrFN3O3/c1-9-6-23(7-10(2)22-9)17-14(21)5-12-16(15(17)20)24(11-3-4-11)8-13(18(12)25)19(26)27/h5,8-11,22H,3-4,6-7H2,1-2H3,(H,26,27) |
InChI Key |
LJEBGJQHONMAJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C=C3C(=C2Br)N(C=C(C3=O)C(=O)O)C4CC4)F |
Origin of Product |
United States |
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